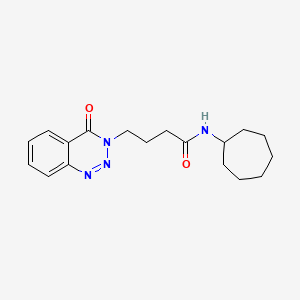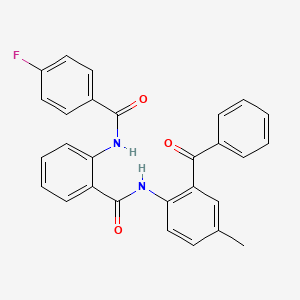![molecular formula C22H23N3O5S B6523784 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide CAS No. 380321-96-0](/img/structure/B6523784.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide (DPSP) is a synthetic compound that has been studied for its potential applications in scientific research. DPSP is a member of the pyrrolidinone family of compounds and is primarily used in laboratory experiments due to its high solubility and stability in aqueous solutions. DPSP has been found to have a variety of biochemical and physiological effects, as well as potential applications in drug development.
作用机制
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is not well understood. However, it is believed that this compound inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the production of prostaglandins, which are important mediators of inflammation. In addition, this compound may also inhibit the activity of Farnesyltransferase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the post-translational modification of proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been found to be a potent inhibitor of the enzyme Farnesyltransferase, which is involved in the post-translational modification of proteins. This compound has also been found to be a potent inhibitor of the enzyme Lipoxygenase, which is involved in the production of leukotrienes. These effects have been found to be beneficial in the treatment of inflammation, cancer, and other diseases.
实验室实验的优点和局限性
The advantages of using 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide in laboratory experiments include its high solubility and stability in aqueous solutions, as well as its ability to inhibit a variety of enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very water-soluble and can be difficult to work with in aqueous solutions. In addition, this compound is not very stable and can degrade quickly in the presence of heat or light.
未来方向
There are a variety of potential future directions for the use of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide in scientific research. One potential direction is the development of new and improved inhibitors of cyclooxygenase-2 (COX-2) and Farnesyltransferase. In addition, this compound could be used in the development of new and improved inhibitors of Lipoxygenase, which could be used in the treatment of inflammation and other diseases. Finally, this compound could be used in the development of new and improved inhibitors of other enzymes involved in the production of prostaglandins, leukotrienes, and other mediators of inflammation.
合成方法
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can be synthesized through a three-step process. The first step involves the condensation of piperidine-1-sulfonyl chloride with 4-nitrobenzyl bromide to form the desired product. The second step involves the reaction of the resulting product with 2,5-dioxopyrrolidine in the presence of sodium hydroxide to form the desired compound. The third step involves the deprotection of the desired product using trifluoroacetic acid.
科学研究应用
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been found to be a potent inhibitor of the enzyme Farnesyltransferase, which is involved in the post-translational modification of proteins. This compound has also been found to be a potent inhibitor of the enzyme Lipoxygenase, which is involved in the production of leukotrienes.
属性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-20-11-12-21(27)25(20)18-6-4-5-16(15-18)22(28)23-17-7-9-19(10-8-17)31(29,30)24-13-2-1-3-14-24/h4-10,15H,1-3,11-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWAJZBOHSPAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-1,3-benzodiazol-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6523712.png)


![ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6523717.png)
![N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523719.png)

![3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523729.png)
![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6523742.png)
![N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523750.png)
![N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B6523753.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6523759.png)
![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523765.png)
![3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523792.png)